

An In-Depth Technical Guide to the Structure Elucidation of 2,2-Diphenylglycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data integral to the structural elucidation of **2,2-diphenylglycine**. The document details the spectroscopic and crystallographic techniques employed to confirm the molecule's identity and spatial arrangement, offering valuable insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

2,2-Diphenylglycine, an alpha-amino acid, possesses a unique structure with two phenyl groups attached to the alpha-carbon. This structural feature imparts specific chemical and physical properties relevant to its application in synthesis and pharmaceutical research.[1]

Property	Value
Chemical Formula	C14H13NO2
Molecular Weight	227.26 g/mol [2]
CAS Number	3060-50-2[2]
Appearance	White to off-white powder or crystals[2]
Melting Point	245-247 °C (decomposition)[1][2]



Synthesis of 2,2-Diphenylglycine

The synthesis of **2,2-diphenylglycine** can be achieved through established methods for α -amino acid synthesis, such as the Strecker or Bucherer-Bergs reactions, starting from benzophenone.

Example Synthetic Protocol: Modified Strecker Synthesis

This protocol outlines a general approach for the synthesis of α -amino nitriles, the precursors to α -amino acids.

Experimental Protocol:

- Imine Formation: Benzophenone is reacted with ammonia in a suitable solvent. The use of a dehydrating agent can facilitate the formation of the corresponding imine.
- Nitrile Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added to the imine solution. The reaction is typically carried out in a buffered aqueous medium to control the pH.
- Hydrolysis: The resulting α -aminonitrile is hydrolyzed to the carboxylic acid using either acidic or basic conditions. Acidic hydrolysis, for example with concentrated hydrochloric acid, is a common method.
- Isolation and Purification: The 2,2-diphenylglycine product is isolated by adjusting the pH to
 its isoelectric point, causing it to precipitate. The solid can then be collected by filtration,
 washed, and further purified by recrystallization.

Spectroscopic Characterization

The structural confirmation of **2,2-diphenylglycine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy







NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy:

- Aromatic Protons: The protons on the two phenyl rings are expected to appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm.
- Amine and Carboxylic Acid Protons: The protons of the amine (NH₂) and carboxylic acid (COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

- Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between δ 170 and 185 ppm.
- Alpha-Carbon: The quaternary α-carbon, bonded to the two phenyl groups, the amino group, and the carboxyl group, will have a characteristic chemical shift.
- Aromatic Carbons: The carbons of the phenyl rings will appear in the aromatic region, typically between δ 125 and 150 ppm. Due to symmetry, fewer than 12 distinct aromatic carbon signals may be observed.

Table 1: Predicted NMR Spectral Data for 2,2-Diphenylglycine



Nucleus	Chemical Shift (δ, ppm)	Multiplicity
¹H		
Aromatic-H	7.0 - 8.0	Multiplet
NH ₂	Variable	Broad Singlet
СООН	Variable	Broad Singlet
13C		
C=O	170 - 185	Singlet
Cα	~60 - 75	Singlet
Aromatic-C	125 - 150	Multiple Singlets

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A small amount of **2,2-diphenylglycine** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid or base). Tetramethylsilane (TMS) is typically used as an internal standard.
- Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
- Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for **2,2-Diphenylglycine**



Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300 - 2500	Broad
N-H stretch (Amine)	3400 - 3250	Medium
C-H stretch (Aromatic)	3100 - 3000	Medium
C=O stretch (Carboxylic Acid)	1725 - 1700	Strong
C=C stretch (Aromatic)	1600 - 1450	Medium
C-N stretch	1250 - 1020	Medium

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: A background spectrum is collected, followed by the spectrum of the sample.
- Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2,2-diphenylglycine**, a molecular ion peak ([M]⁺) at m/z 227 would be expected. The fragmentation pattern would likely involve the loss of the carboxyl group (COOH) and cleavage of the C-C bond between the alpha-carbon and the phenyl rings.

Table 3: Expected Mass Spectrometry Fragments for 2,2-Diphenylglycine



m/z	Fragment
227	[C14H13NO2]+ (Molecular Ion)
182	[C13H12N]+ ([M-COOH]+)
167	[C13H11] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl group)

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
- Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While a specific CIF file for **2,2-diphenylglycine** was not located in the Crystallography Open Database during the literature search, the general procedure for such an analysis is outlined below.

Experimental Protocol: X-ray Crystallography

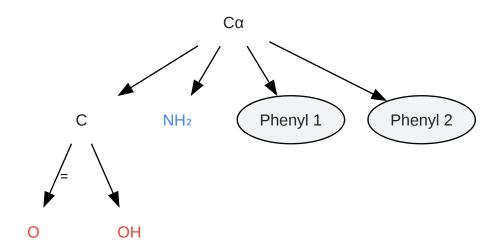
- Crystal Growth: Single crystals of 2,2-diphenylglycine suitable for X-ray diffraction are grown from a suitable solvent system.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.



 Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Visualizations

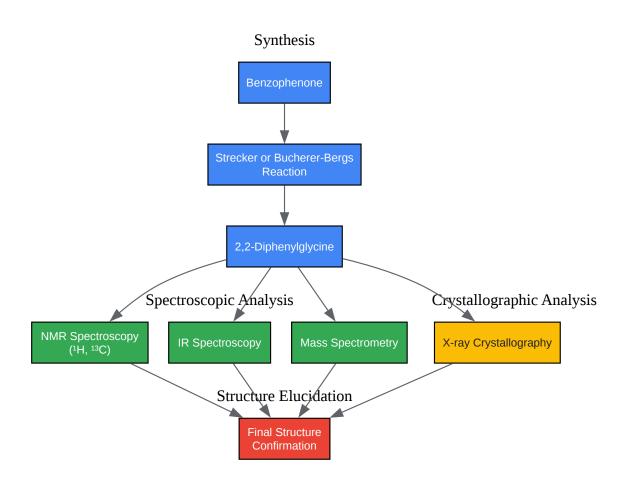
The following diagrams illustrate the molecular structure and the workflow for the structure elucidation of **2,2-diphenylglycine**.



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Caption: Molecular structure of **2,2-diphenylglycine**.





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Caption: Experimental workflow for the structure elucidation.

Conclusion

The structural elucidation of **2,2-diphenylglycine** is a systematic process involving chemical synthesis followed by comprehensive analysis using a suite of spectroscopic and crystallographic techniques. The data obtained from NMR, IR, and Mass Spectrometry, corroborated by X-ray crystallography, provides unambiguous confirmation of its molecular structure. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of novel chemical entities in the field of drug discovery and development.



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References

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